molecular formula C21H20FN5O2 B10928831 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10928831
M. Wt: 393.4 g/mol
InChI Key: BACCCAVQOZOASU-UHFFFAOYSA-N
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Description

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a fluorophenyl group, and an oxazolo[5,4-b]pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the construction of the oxazolo[5,4-b]pyridine core. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Compared to other similar compounds, N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H20FN5O2/c1-11(17-10-27(4)25-12(17)2)23-20(28)16-9-18(14-5-7-15(22)8-6-14)24-21-19(16)13(3)26-29-21/h5-11H,1-4H3,(H,23,28)

InChI Key

BACCCAVQOZOASU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F)C

Origin of Product

United States

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